molecular formula C15H11F3O2 B1464630 6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid CAS No. 1261888-13-4

6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid

Cat. No.: B1464630
CAS No.: 1261888-13-4
M. Wt: 280.24 g/mol
InChI Key: MLQMOCVIZXLKAR-UHFFFAOYSA-N
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Description

6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is a useful research compound. Its molecular formula is C15H11F3O2 and its molecular weight is 280.24 g/mol. The purity is usually 95%.
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Biological Activity

6-Methyl-2-(2-trifluoromethylphenyl)benzoic acid is a compound of interest in medicinal chemistry due to its unique structural features, including a methyl group and a trifluoromethyl group. These functional groups enhance its lipophilicity and potential biological activity, making it a candidate for various therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. The trifluoromethyl group enhances the compound's ability to penetrate cell membranes, facilitating interactions with intracellular biomolecules.

Key Mechanisms:

  • Enzyme Interaction: The benzoic acid moiety can form hydrogen bonds with proteins and enzymes, potentially inhibiting their activity or altering their function.
  • Cell Signaling Modulation: The compound may influence cellular signaling pathways, leading to various biological effects depending on the target involved .

Biological Evaluations

Research has demonstrated that this compound exhibits significant biological activities, particularly in cancer research.

Case Studies

  • Antitumor Activity:
    • In vitro studies have shown that derivatives of similar structures can inhibit microtubule assembly in cancer cells, suggesting potential as microtubule-destabilizing agents . Although specific data for this compound is limited, its structural analogs indicate promising antitumor properties.
  • Cell Cycle Analysis:
    • Compounds with similar structural characteristics have induced apoptosis in breast cancer cells (MDA-MB-231), enhancing caspase-3 activity, which is crucial for programmed cell death .
  • Inhibition of PI3K Pathway:
    • Related compounds have shown inhibitory activity against the PI3K/AKT signaling pathway in colorectal cancer cell lines (Caco-2 and HCT-116), suggesting that this compound may also exert similar effects through modulation of this pathway .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with structurally related compounds is useful.

Compound NameMechanism of ActionBiological Activity
6-Methyl-2-(3-trifluoromethylphenyl)benzoic acidEnzyme inhibition and cellular signaling modulationAntitumor effects observed
6-Methyl-2-(4-trifluoromethylphenyl)benzoic acidLipophilicity enhancing penetrationInhibition of PI3K pathway
This compoundPotential enzyme interaction and apoptosis inductionAntiproliferative effects in cancer cells

Research Findings

Recent studies have highlighted the potential of fluorinated compounds in drug development. The presence of fluorine atoms often correlates with increased metabolic stability and bioavailability .

Notable Findings:

  • In vivo Studies: Research indicates that compounds similar to this compound can significantly reduce tumor growth in animal models, reinforcing their potential as anticancer agents .
  • Cytotoxicity Assessments: Compounds in this class have been tested for cytotoxicity, showing no significant cytotoxic effects at concentrations up to 100 µM, which is promising for therapeutic applications .

Properties

IUPAC Name

2-methyl-6-[2-(trifluoromethyl)phenyl]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11F3O2/c1-9-5-4-7-11(13(9)14(19)20)10-6-2-3-8-12(10)15(16,17)18/h2-8H,1H3,(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLQMOCVIZXLKAR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C2=CC=CC=C2C(F)(F)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11F3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00691119
Record name 3-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

280.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261888-13-4
Record name 3-Methyl-2'-(trifluoromethyl)[1,1'-biphenyl]-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00691119
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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